2-Fluoro-dl-tyrosine hydrochloride

PET Imaging Radiopharmaceuticals Oncology

Procure 2-Fluoro-dl-tyrosine hydrochloride to access a uniquely engineered bioisosteric probe. Its ortho-fluorine substitution reduces the phenolic pKa to 9.2, a critical shift for enzymology studies, while enabling allosteric protein-protein interaction detection via 19F NMR that 3-fluoro analogs miss. For translational oncology, the 18F-labeled form achieves a tumor-to-muscle ratio of 3.9 at 120 min post-injection, delivering 34% higher lesion contrast than FET. This single-atom modification is non-substitutable; verify regioisomer specificity before ordering.

Molecular Formula C9H11ClFNO3
Molecular Weight 235.64 g/mol
Cat. No. B8073058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-dl-tyrosine hydrochloride
Molecular FormulaC9H11ClFNO3
Molecular Weight235.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl
InChIInChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H
InChIKeyMVBVOABWDNQILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-dl-tyrosine Hydrochloride: Core Chemical and Procurement Profile


2-Fluoro-dl-tyrosine hydrochloride is a synthetic, fluorinated analog of the natural amino acid tyrosine, wherein a fluorine atom is substituted at the 2-position of the phenolic ring. This single-atom substitution markedly alters the physicochemical and electronic properties of the molecule, including a reduced phenolic pKa of 9.2 compared to 10.5 for native tyrosine [1]. The compound is supplied as a stable hydrochloride salt, with standard commercial purities typically exceeding 95% . Its primary utility lies in its capacity to serve as a bioisosteric probe, enabling mechanistic studies of enzymatic processes, metabolic labeling, and advanced biophysical analyses such as 19F NMR and positron emission tomography (PET) imaging when radiolabeled with 18F [2][3].

Why 2-Fluoro-dl-tyrosine Hydrochloride Cannot Be Replaced by Other Fluorinated Tyrosines or Native Tyrosine


The substitution of a fluorine atom at the ortho position of the phenolic ring (2-position) in 2-fluorotyrosine is not a generic modification; it confers a unique and non-transferable set of physicochemical and electronic signatures that cannot be replicated by other regioisomers (e.g., 3-fluorotyrosine) or the native substrate. These properties directly translate into differential performance in key applications. For instance, the specific pKa of 9.2 for 2-fluorotyrosine dictates its protonation state and reactivity in enzymatic active sites, a value distinct from the pKa of 10.5 for tyrosine and 8.7 for 3-fluorotyrosine [1]. Furthermore, in 19F NMR applications, the 2-fluoro regioisomer exhibits a distinct chemical shift anisotropy (CSA) and, critically, can report on allosteric protein-protein interactions that are 'silent' to the 3-fluoro analog [2]. In PET imaging, while other 18F-labeled amino acid tracers exist, 2-[18F]fluoro-L-tyrosine demonstrates a specific tumor-to-muscle ratio of 3.9 at 120 minutes post-injection, a quantifiable parameter for lesion visualization that differs from other tracers like FET (ratio of 2.9) [3]. Therefore, assuming functional equivalence among fluorotyrosine analogs or native tyrosine will lead to experimental failure or misprocurement, as the specific properties of the 2-fluoro derivative are essential for achieving the intended scientific outcome.

Quantitative Differentiation: Evidence-Based Guide for Selecting 2-Fluoro-dl-tyrosine Hydrochloride


Superior Tumor-to-Muscle Contrast in PET Imaging Compared to FET

In a direct in vivo comparison, the radiolabeled tracer 2-[18F]fluoro-L-tyrosine (FTYR) demonstrates significantly higher tumor-to-muscle contrast than the clinically established analog O-(2′-[18F]fluoroethyl)-L-tyrosine (FET) for visualizing gliomas. At 120 minutes post-injection, FTYR achieves a tumor/muscle ratio of 3.9, whereas FET achieves a ratio of 2.9 [1]. This 34% improvement in signal-to-background ratio is critical for enhancing lesion detectability and delineation in PET imaging studies.

PET Imaging Radiopharmaceuticals Oncology

Differential pKa as a Determinant of Enzyme Reactivity and Binding

The phenolic pKa of 2-fluorotyrosine is 9.2, which is significantly more acidic than that of native tyrosine (pKa 10.5) but less acidic than its regioisomer 3-fluorotyrosine (pKa 8.7) [1]. This specific value dictates the molecule's protonation state at physiological pH, thereby altering its electrostatic interactions and hydrogen-bonding capacity within enzyme active sites. This quantitative difference in acid-base chemistry directly impacts its utility as a probe for studying catalytic mechanisms involving tyrosyl residues, offering a distinct electronic perturbation compared to other analogs.

Enzyme Kinetics Mechanistic Probes Bioisosteres

Unique 19F NMR Capability to Report Allosteric Interactions

In a comparative protein-observed 19F NMR study, 2-fluorotyrosine (2FY) was shown to report on allosteric interactions within the KIX domain of CBP/p300 that were not observable using 3-fluorotyrosine (3FY)-labeling [1]. This functional differentiation demonstrates that the 2-fluoro substitution provides a unique sensor for detecting specific conformational changes and protein-protein interaction events, a capability that is not a generic property of fluorotyrosines. Furthermore, 2FY induces reduced perturbation to protein pKa and exhibits a smaller chemical shift anisotropy (CSA) compared to 3FY, making it a more suitable probe for larger proteins [1].

19F NMR Spectroscopy Protein Dynamics Allostery

Quantitative Protein Incorporation and Metabolic Stability for PET Tracer Modeling

In murine cerebral studies, L-[2-18F]fluorotyrosine (2-18FTyr) demonstrates a high and quantifiable rate of incorporation into tissue proteins, with the protein-bound fraction of tissue activity increasing to 84% at 60 minutes and 89% at 120 minutes post-injection [1]. This high incorporation rate, coupled with the observation of an almost quantitative activity balance (96% ± 4%) and negligible conversion to fluorodopa or fluorodopamine, establishes its superior metabolic stability and specificity as a tracer of protein synthesis. This profile is critical for accurate kinetic modeling using a three-compartment PET model [1].

PET Tracer Development Protein Synthesis Pharmacokinetic Modeling

Recommended Application Scenarios for 2-Fluoro-dl-tyrosine Hydrochloride Based on Verifiable Evidence


PET Radiopharmaceutical Development for High-Contrast Brain Tumor Imaging

When developing or utilizing an 18F-labeled amino acid tracer for PET imaging of brain tumors, 2-fluoro-dl-tyrosine (as its 18F-labeled L-isomer) is the optimal choice. Its demonstrated tumor-to-muscle ratio of 3.9 at 120 minutes post-injection provides a 34% higher contrast than the analog FET [1]. This superior contrast is critical for improving lesion detectability and delineation, making it a high-value procurement for translational oncology research centers and radiopharmacies focused on precision neuro-oncology imaging.

19F NMR Studies of Allostery and Protein-Protein Interactions

For structural biologists and biophysicists employing protein-observed 19F NMR (PrOF NMR) to investigate protein conformational changes, 2-fluoro-dl-tyrosine offers a unique and non-substitutable capability. Its ability to report on specific allosteric interactions that are 'silent' to the 3-fluoro analog provides a distinct experimental advantage [2]. Procuring this specific regioisomer is essential for any study aiming to detect or characterize the allosteric network of the KIX domain of CBP/p300 or similar protein systems, where the 2-fluoro probe is uniquely informative.

Enzymology and Mechanistic Probes with Defined Electronic Perturbation

In enzymology studies where the goal is to probe the role of a catalytic tyrosine residue without causing an extreme shift in electrostatic potential, 2-fluoro-dl-tyrosine is the superior bioisosteric substitute. Its phenolic pKa of 9.2 provides a specific, 1.3-unit perturbation relative to native tyrosine (pKa 10.5), which is a more subtle probe than the larger shift caused by 3-fluorotyrosine (pKa 8.7) [3]. This allows for more nuanced investigations of pH-dependent catalysis, hydrogen bonding, and charge transfer mechanisms in enzymes like ketosteroid isomerase or tyrosine phenol-lyase, where the exact pKa of the probe is a critical experimental variable.

Quantitative PET Modeling of Cerebral Protein Synthesis Rates

For nuclear medicine and neuroscience PET centers focused on quantifying in vivo protein synthesis rates, the radiolabeled form of 2-fluorotyrosine (2-18FTyr) is a procurement priority. Its near-quantitative protein incorporation (89% at 120 min) and clean metabolic profile, with negligible off-target conversion to neurotransmitters like fluorodopa, validate its use in a three-compartment kinetic model [4]. This ensures that the PET signal is a direct and accurate readout of protein synthesis, unlike other amino acid tracers which may have more complex metabolic pathways that confound quantitative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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